4H,5H,6H,7H-furo[3,2-c]pyridin-4-one
Description
Structure
3D Structure
Properties
IUPAC Name |
6,7-dihydro-5H-furo[3,2-c]pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c9-7-5-2-4-10-6(5)1-3-8-7/h2,4H,1,3H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHVJIIQZEGOGPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1OC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformations of Furo 3,2 C Pyridinones
Electrophilic and Nucleophilic Substitution Reactions on the Furan (B31954) and Pyridine (B92270) Rings
The dual nature of the furo[3,2-c]pyridinone core dictates its reactivity towards electrophilic and nucleophilic reagents. The pyridine ring, being electron-deficient, is generally susceptible to nucleophilic substitution, particularly when activated with a suitable leaving group. Conversely, the electron-rich furan ring is the preferred site for electrophilic attack.
The pyridinone moiety significantly influences the reactivity of the pyridine ring. While direct nucleophilic substitution on the unsubstituted pyridinone ring is challenging, the introduction of a good leaving group, such as a halogen at the 4-position, facilitates these reactions. For instance, 4-chloro-furo[3,2-c]pyridine derivatives, which are common precursors to the pyridin-4-one, readily undergo nucleophilic substitution with various nucleophiles. Studies have shown that the chlorine atom in 4-chloro-2-substituted furo[3,2-c]pyridines can be displaced by alkoxides and cyclic secondary amines. researchgate.net This transformation is a key step in the synthesis of various 4-substituted furo[3,2-c]pyridines. researchgate.net
| Reactant (Chloro-derivative) | Nucleophile | Product (4-substituted derivative) |
| 4-chloro-2-(3-pyridyl)furo[3,2-c]pyridine | Sodium ethoxide | 4-ethoxy-2-(3-pyridyl)furo[3,2-c]pyridine |
| 4-chloro-2-(3-pyridyl)furo[3,2-c]pyridine | Morpholine | 4-morpholino-2-(3-pyridyl)furo[3,2-c]pyridine |
| 4-chloro-2-(4-nitrophenyl)furo[3,2-c]pyridine | Sodium propoxide | 4-propoxy-2-(4-nitrophenyl)furo[3,2-c]pyridine |
| 4-chloro-2-(4-nitrophenyl)furo[3,2-c]pyridine | Piperidine | 4-piperidino-2-(4-nitrophenyl)furo[3,2-c]pyridine |
Electrophilic substitution, on the other hand, is expected to occur on the furan ring. While specific studies on the electrophilic substitution of 4H,5H,6H,7H-furo[3,2-c]pyridin-4-one are not extensively detailed, the general reactivity pattern of furans suggests that positions 2 and 3 are the most likely sites for electrophilic attack. The presence of the electron-withdrawing pyridinone ring may deactivate the furan ring towards electrophiles to some extent compared to simple furans.
Oxidation and Reduction Pathways of the Furo[3,2-c]pyridinone Core
The furo[3,2-c]pyridinone core can undergo a variety of oxidation and reduction reactions, targeting either the heterocyclic rings or the carbonyl functionality. These transformations are crucial for the synthesis of derivatives with different saturation levels and functional groups.
Reduction of the pyridinone ring system can lead to the formation of the corresponding tetrahydrofuro[3,2-c]pyridines. This transformation effectively removes the carbonyl group and the double bond in the pyridine ring, resulting in a more flexible, saturated heterocyclic system. The synthesis of 4-substituted tetrahydrofuro[3,2-c]pyridines has been achieved through a semi-one-pot method involving a Pictet-Spengler reaction. researchgate.net
Furthermore, substituents on the furo[3,2-c]pyridine (B1313802) ring can be selectively reduced. For example, a 4-chloro-furo[3,2-c]pyridine derivative has been reduced to the corresponding 4-amino-furo[3,2-c]pyridine using hydrazine hydrate in the presence of a palladium on carbon (Pd/C) catalyst. researchgate.net This demonstrates the compatibility of the furo[3,2-c]pyridine core with catalytic hydrogenation conditions.
While specific studies on the direct oxidation of the this compound core are limited, related heterocyclic systems like thieno[2,3-b]pyridines (sulfur analogues) have been shown to undergo oxidation to form N-oxides and S-oxides. It is plausible that the nitrogen atom of the pyridine ring in furo[3,2-c]pyridinone could be oxidized to the corresponding N-oxide under controlled conditions.
Annulation and Fused Ring System Formation from Furo[3,2-c]pyridinone Precursors
The furo[3,2-c]pyridinone scaffold serves as a valuable precursor for the construction of more complex, polycyclic heterocyclic systems. The inherent functionality and reactivity of the core allow for the annulation of additional rings, leading to novel molecular architectures.
One of the primary methods to synthesize the furo[3,2-c]pyridinone core itself involves the cyclization of substituted furopropenoic acids. These acids are converted to the corresponding azides, which then undergo thermal cyclization to form the furopyridone. researchgate.net
Once formed, the furo[3,2-c]pyridine system can be used to build other fused rings. For instance, tetrahydrofuro[3,2-c]pyridines can undergo a tandem Pictet-Spengler cyclization/furan acid hydrolysis to form 3-(2-oxopropyl)piperidin-4-ones. These intermediates can then be utilized in a Paal-Knorr pyrrole synthesis. This sequence allows for the transformation of the furan ring of the original scaffold into a new, fused pyrrole ring, resulting in a tetrahydropyrrolo[3,2-c]pyridine system. researchgate.net
| Precursor | Reagents and Conditions | Fused Ring System Formed |
| Substituted furopropenoic acid | 1. Ethyl chloroformate, triethylamine 2. Sodium azide 3. Heating in Dowtherm | Furo[3,2-c]pyridinone |
| 2-methyl-4-phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine | 1. Acid hydrolysis 2. Aniline | Tetrahydropyrrolo[3,2-c]pyridine |
Coordination Chemistry of Furo[3,2-c]pyridine Derivatives as Ligands
The presence of a nitrogen atom with a lone pair of electrons in the pyridine ring of furo[3,2-c]pyridine derivatives allows them to act as ligands in coordination complexes with metal ions. The nitrogen atom serves as a Lewis base, donating its electron pair to a metal center to form a coordinate bond.
The coordination chemistry of furo[3,2-c]pyridines has been a subject of interest, with the nitrogen atom of the pyridine ring being the primary coordination site. researchgate.net As a typical L-type ligand, pyridine and its derivatives form stable complexes with a wide range of transition metals. wikipedia.org However, it has been noted that 4-substituted furo[3,2-c]pyridines, including the 4-oxo derivatives, have not been extensively utilized as ligands in coordination chemistry. researchgate.net
The coordination of a furo[3,2-c]pyridine ligand to a metal center would be expected to influence the electronic properties and reactivity of the heterocyclic system. The formation of a metal complex could, for example, enhance the susceptibility of the ring system to certain types of reactions. While the coordination chemistry of the parent furo[3,2-c]pyridine has been outlined, the exploration of this compound and its derivatives as ligands remains a relatively open area of research.
Structure Activity Relationship Sar Studies and Molecular Mechanisms of Action for Furo 3,2 C Pyridinones
Anticancer Activity and Mechanistic Investigations
The furo[3,2-c]pyridine (B1313802) core and its analogs have been the subject of numerous studies to determine their efficacy and mode of action against various cancer types. Research has centered on evaluating their cytotoxic effects on different cancer cell lines and identifying the specific molecular targets through which they exert their antiproliferative effects.
Inhibition of Cancer Cell Proliferation and Cytotoxicity in Various Cell Lines
Derivatives of the furo[3,2-c]pyridine scaffold have demonstrated significant cytotoxic and antiproliferative activities across a range of human cancer cell lines. Synthetic derivatives have shown potent growth inhibition against breast cancer cell lines, including SK-BR-3. beilstein-archives.org Other related compounds, such as furo[3,2-c]chromen-4-ones, have exhibited good cytotoxicity against prostate (PC-3) and breast (MCF-7) cancer cells. beilstein-archives.org
A recently synthesized series of novel furan[3,2-c]pyridine derivatives showed notable in vitro anti-tumor activities against esophageal cancer cell lines KYSE70 and KYSE150. One of the most potent compounds in this series, compound 4c , achieved a 99% inhibition of cell growth in both cell lines at a concentration of 20.00 µg/mL over 48 hours. The IC50 value for this compound against KYSE70 cells was determined to be 0.655 µg/mL after a 24-hour period.
Table 1: Cytotoxic Activity of Furo[3,2-c]pyridine Derivative 4c
| Compound | Cell Line | Concentration (µg/mL) | Time (hours) | % Inhibition | IC50 (µg/mL) |
|---|---|---|---|---|---|
| 4c | KYSE70 | 20.00 | 48 | 99% | 0.655 (at 24h) |
| 4c | KYSE150 | 20.00 | 48 | 99% | Not specified |
Molecular Target Identification and Binding Modes
To understand the basis of their anticancer activity, researchers have investigated the molecular targets of furo[3,2-c]pyridinone derivatives. These studies aim to elucidate the specific enzymes and proteins with which these compounds interact, leading to the disruption of cancer cell signaling and proliferation.
Extracellular signal-regulated kinases (ERK1 and ERK2) are crucial components of the MAPK signaling pathway, which is often hyperactivated in a majority of human cancers, playing a significant role in tumor initiation and progression. nih.gov Targeting ERK is considered an attractive strategy to overcome drug resistance, particularly that which arises from the reactivation of the MAPK pathway. nih.gov
Novel series of fused naphthofuro[3,2-c]quinoline-6,7,12-triones and pyrano[3,2-c]quinoline-6,7,8,13-tetraones have been designed and synthesized as potential ERK inhibitors. nih.gov In vitro radioactive kinase assays demonstrated that compounds from these series could effectively inhibit both ERK1 and ERK2. nih.gov Specifically, compound 6 was a potent inhibitor of ERK1 and ERK2 with IC50 values of 0.19 µM and 0.16 µM, respectively. nih.gov Further kinetic studies revealed that these inhibitors function as ATP-competitive inhibitors, with compound 6 showing a Ki of 0.09 µM against ERK2. nih.gov These compounds also inhibited the proliferation of BRAF mutant A375 melanoma cells and suppressed the phosphorylation of ERK substrates. nih.gov
Table 2: ERK Kinase Inhibitory Activity
| Compound | Target | IC50 (µM) | Ki (µM) |
|---|---|---|---|
| 3b | ERK1 | 0.5 | Not specified |
| 3b | ERK2 | 0.6 | Not specified |
| 6 | ERK1 | 0.19 | Not specified |
| 6 | ERK2 | 0.16 | 0.09 |
Molecular docking studies have been employed to explore the potential binding modes of furo[3,2-c]pyridinone derivatives with key anticancer targets. For the highly potent compound 4c , docking simulations predicted interactions with Methionine Aminopeptidase 2 (METAP2) and Epidermal Growth Factor Receptor (EGFR). The modeling suggested that the C=O group of the pyridone moiety plays a crucial role in binding to METAP2. In the interaction with EGFR, the furan (B31954) ring of the parent compound was predicted to be involved in a π-stacking interaction with the amino acid residue Trp880.
Dihydrofolate Reductase and Thymidylate Synthase Enzyme Binding
Dihydrofolate reductase (DHFR) and thymidylate synthase (TS) are crucial enzymes in the folate pathway, essential for the synthesis of DNA precursors. Their inhibition disrupts DNA replication, leading to cell death, making them established targets for anticancer agents nih.govduq.edumdpi.com. While direct studies on 4H,5H,6H,7H-furo[3,2-c]pyridin-4-one as a DHFR or TS inhibitor are scarce, research on structurally related fused heterocyclic systems provides a basis for potential activity.
For instance, classical and nonclassical antifolates based on a furo[2,3-d]pyrimidine ring system have been synthesized and evaluated as potential dual inhibitors of both TS and DHFR drugbank.com. These analogues demonstrated moderate to good DHFR inhibitory activity, with IC50 values in the micromolar to nanomolar range drugbank.com. Similarly, derivatives of furo[3,2-g]pteridine have been investigated for their DHFR-inhibitory properties. Studies found that annulation of a furan ring to a pteridine system was a reasonable strategy for developing DHFR inhibitors, with certain derivatives showing inhibitory activity between 14.59% and 52.11% zsmu.edu.ua.
These findings suggest that fused furan-heterocyclic scaffolds are promising for the development of inhibitors targeting folate pathway enzymes. The specific arrangement of nitrogen and oxygen atoms in the this compound core could potentially interact with the active sites of DHFR or TS, though this requires experimental validation.
Table 2: DHFR/TS Inhibitory Activity of Related Furo-Heterocyclic Compounds
| Compound Class | Target Enzyme | Activity Metric | Key Findings | Reference |
|---|---|---|---|---|
| Furo[2,3-d]pyrimidine analogues | DHFR | IC50 | Moderate to good inhibition (10-6 to 10-8 M) | drugbank.com |
| Furo[3,2-g]pteridine derivatives | DHFR | % Inhibition | Inhibited DHFR by 14.59–52.11% | zsmu.edu.ua |
| Pyrrolo[3,2-d]pyrimidines | DHFR & TS | % Inhibition (DHFR) | Most active compound showed 66.7% inhibition at 100 µM | mdpi.com |
Induction of Cell Cycle Arrest and Apoptosis Pathways
Several studies have highlighted the potential of furopyridone and structurally similar pyranopyridone derivatives to induce cell cycle arrest and apoptosis, key mechanisms for anticancer activity.
A recently synthesized series of furan-pyridinone compounds based on the furo[3,2-c]pyridine scaffold demonstrated significant anticancer activity against esophageal cancer cell lines (KYSE70 and KYSE150) mdpi.com. One of the lead compounds exhibited an IC50 value of 0.655 µg/mL after 24 hours of treatment, indicating potent cytotoxic effects mdpi.com.
Similarly, a library of 4-arylpyrano[3,2-c]pyridones was shown to possess micromolar and submicromolar antiproliferative activity against the HeLa human cervical cancer cell line nih.gov. Crucially, the potent analogues from this series were found to be strong inducers of apoptosis in Jurkat cells, a cell line used as a model for leukemia. The level of apoptosis induction was comparable to that of the known antimitotic agent colchicine nih.gov.
The induction of apoptosis can occur through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, which often have considerable crosstalk nih.govmdpi.com. The intrinsic pathway involves the release of cytochrome c from mitochondria, which triggers the formation of the apoptosome and activation of a caspase cascade nih.govmdpi.com. The ability of furopyridone-related structures to trigger apoptosis suggests they may activate components of these cell death pathways, making them promising candidates for further development as anticancer agents. While the precise mechanisms of cell cycle arrest (e.g., at G1 or G2/M phase) for furo[3,2-c]pyridinones have not been fully elucidated, the induction of apoptosis is a well-supported outcome of their cytotoxic action nih.gov.
Table 3: Cytotoxic and Apoptosis-Inducing Activity of Furo[3,2-c]pyridone and Related Analogues
| Compound Class | Cell Line | Activity Metric | Result | Reference |
|---|---|---|---|---|
| Furo[3,2-c]pyridine derivative | KYSE70 / KYSE150 (Esophageal Cancer) | IC50 | 0.655 µg/mL | mdpi.com |
| 4-Arylpyrano[3,2-c]pyridones | HeLa (Cervical Cancer) | IC50 | Micromolar and submicromolar range | nih.gov |
| 4-Arylpyrano[3,2-c]pyridones | Jurkat (Leukemia) | Apoptosis Induction | Strong inducers; comparable to colchicine | nih.gov |
Structural Features Influencing Anticancer Potency and Selectivity
Structure-activity relationship (SAR) studies on furopyridone and related heterocyclic systems have identified key structural features that govern their anticancer potency.
In the study of 4-arylpyrano[3,2-c]pyridones, a pronounced enhancement of cytotoxicity was observed with the presence of a bromo substituent at the meta-position of the C4 aromatic ring nih.gov. This finding highlights the sensitivity of the molecule's activity to the substitution pattern on the aryl moiety, suggesting that this position is critical for interaction with the biological target nih.gov.
For furo[3,2-c]pyridine derivatives synthesized as potential agents against esophageal cancer, the nature of the alkyl group at the 6-position was found to be important mdpi.com. Specifically, a derivative with a 6-isobutyl group showed higher activity compared to one with a 6-sec-butyl group, indicating that steric factors and the shape of this substituent influence the compound's cytotoxic efficacy mdpi.com.
Broader studies on related furo[2,3-d]pyrimidine-based chalcones also underscore the importance of halogen substituents for potent anti-proliferative activity. Two halogen-bearing chalcones demonstrated potent cytotoxicity against a panel of 59 cancer cell lines, with mean GI50 values of 2.41 µM and 1.23 µM, respectively nih.govrsc.org. These findings collectively suggest that for the furo[3,2-c]pyridinone scaffold, modifications at the C4-aryl and C6-alkyl positions are promising avenues for optimizing anticancer potency. The presence of halogen atoms, in particular, appears to be a favorable feature for enhancing activity.
Immunomodulatory Activities
Potential as Vaccine Adjuvants
The ability of furopyridine derivatives to act as selective TLR8 agonists positions them as promising candidates for vaccine adjuvants. Adjuvants enhance the adaptive immune response to antigens, and TLR8 agonists are known to be effective at inducing a robust T helper 1 (Th1)-polarizing cytokine response, which is crucial for cell-mediated immunity nih.gov.
The furo[2,3-c]quinoline class of compounds has been shown to be pure TLR8 agonists with strong Th1-biasing properties, evidenced by their ability to induce prominent IL-12 and IL-18 production without inducing IFN-α, confirming their selectivity for human TLR8 over the closely related TLR7 nih.gov.
Furthermore, immunization studies in rabbits with the most active 2,3-diamino-furo[2,3-c]pyridine compound demonstrated prominent adjuvantic effects nih.gov. The combination of strong adjuvant activity with a complete lack of proinflammatory cytokine induction is a highly desirable profile for a vaccine adjuvant. This suggests that furopyridine-based TLR8 agonists could enhance vaccine efficacy while minimizing the risk of adverse inflammatory side effects, making this class of compounds highly attractive for further development in vaccinology nih.gov.
Neuropharmacological and Central Nervous System Activities
The furo[3,2-c]pyridine core has been identified as a promising pharmacophore for the development of novel agents targeting the central nervous system. Researchers have explored its potential in modulating key neurotransmitter systems and receptors implicated in a variety of neurological and psychiatric conditions.
Neuropeptide S Receptor (NPSR) Antagonism
The neuropeptide S (NPS) system is recognized for its role in regulating anxiety, arousal, and memory. nih.gov Consequently, antagonists of the Neuropeptide S Receptor (NPSR) are of significant interest for their potential therapeutic applications. While extensive research has been conducted on various heterocyclic systems as NPSR antagonists, a thorough review of the scientific literature indicates a lack of specific studies focusing on this compound derivatives for this particular biological target. The exploration of this scaffold for NPSR antagonism remains an area for future investigation.
Dopamine Neuron Modulation and Antipsychotic Potential
The furo[3,2-c]pyridine ring system has been investigated as a novel scaffold for the development of agents with antipsychotic potential. nih.gov Studies have focused on arylpiperazine derivatives connected to the furo[3,2-c]pyridine nucleus, revealing significant interactions with key neurotransmitter receptors implicated in psychosis.
These compounds have demonstrated a notable affinity for serotonin 5-HT1 and 5-HT2 receptors, while exhibiting weaker interactions with the dopamine D2 receptor. nih.gov This receptor binding profile is characteristic of atypical antipsychotics, which are often associated with a lower incidence of extrapyramidal side effects compared to typical antipsychotics that primarily target D2 receptors.
In preclinical behavioral models, select furo[3,2-c]pyridine derivatives have shown significant activity in tests indicative of antipsychotic efficacy, such as the blockade of apomorphine-induced stereotypy and climbing behaviors. nih.gov Electrophysiological studies have further elucidated their mechanism of action, indicating that these compounds can distinctly modulate the activity of dopamine neurons in the A9 and A10 brain regions. nih.gov This suggests that the furo[3,2-c]pyridine scaffold may achieve its antipsychotic-like effects through a mechanism that is not solely reliant on direct dopamine D2 receptor antagonism. nih.gov
Table 1: Receptor Binding Affinity of a Representative Furo[3,2-c]pyridine Derivative
| Receptor | Binding Affinity (Ki, nM) |
| 5-HT1 | High |
| 5-HT2 | High |
| Dopamine D2 | Weak |
κ-Opioid Receptor Agonism
The κ-opioid receptor (KOR) is a target for the development of non-addictive analgesics and potential treatments for mood disorders and addiction. The furo[3,2-c]pyridine scaffold has emerged as a promising framework for the design of selective KOR agonists.
Specifically, a series of 4-[(alkylamino)methyl]furo[3,2-c]pyridines has been identified as potent and selective agonists for the κ-opioid receptor. acs.org Furthermore, research into hydrogenated furo[3,2-c]pyridines has identified potent KOR agonists that exhibit significant antinociceptive activity in preclinical models. beilstein-journals.org These findings underscore the potential of the furo[3,2-c]pyridine skeleton as a template for developing novel KOR-targeted therapeutics.
JAK2 Inhibitory Activity
The Janus kinase (JAK) family, particularly JAK2, plays a crucial role in cytokine signaling pathways that are often dysregulated in inflammatory diseases and malignancies. As a result, the development of JAK2 inhibitors is an active area of pharmaceutical research. The furo[3,2-c]pyridine scaffold has been successfully utilized to create potent inhibitors of JAK kinases.
Derivatives of 4-(4,5,6,7-tetrahydrofuro[3,2-c]pyridin-2-yl) pyrimidin-2-amine have been synthesized and evaluated for their JAK inhibitory activity. nih.gov Systematic structure-activity relationship studies have led to the discovery of compounds that potently inhibit multiple isoforms of the JAK family. nih.gov One such derivative demonstrated excellent in vitro JAK2 inhibitory activity, even superior to the established JAK inhibitor tofacitinib. beilstein-journals.org Molecular modeling studies have provided insights into the binding modes of these compounds, highlighting the importance of specific substituents on the furo[3,2-c]pyridine core for achieving high-affinity interactions with the target enzyme. nih.gov
Table 2: JAK2 Inhibitory Activity of a Lead Furo[3,2-c]pyridine Derivative
| Compound | Target | In Vitro Activity |
| Tetrahydrofuro[3,2-c]pyridine Derivative A | JAK2 | Excellent Inhibition (Superior to Tofacitinib) beilstein-journals.org |
| 4-(4,5,6,7-tetrahydrofuro[3,2-c]pyridin-2-yl) pyrimidin-2-amino derivative | JAK kinases | Potent Inhibition nih.gov |
Antimicrobial and Antitubercular Properties
In the search for new therapeutic agents to combat infectious diseases, the furo[3,2-c]pyridine scaffold has demonstrated notable potential, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis.
Research has identified a lactam derivative based on the hydrogenated furo[3,2-c]pyridine skeleton with potent and selective activity against the H37Rv strain of Mycobacterium tuberculosis. beilstein-journals.org This discovery highlights the promise of this heterocyclic system in the development of novel antitubercular drugs, an area of critical need due to the rise of multidrug-resistant strains. While the broader antimicrobial spectrum of furo[3,2-c]pyridin-4-one derivatives is still under investigation, their demonstrated efficacy against M. tuberculosis marks a significant step forward in the exploration of their therapeutic utility in infectious diseases.
Computational and Theoretical Studies on Furo 3,2 C Pyridinone Systems
Molecular Docking Simulations for Ligand-Target Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. While specific docking studies on 4H,5H,6H,7H-furo[3,2-c]pyridin-4-one are not extensively documented, research on analogous furopyridine derivatives has demonstrated their potential to interact with various protein targets, particularly kinases, which are crucial regulators of cell signaling.
For instance, studies on related furo[2,3-b]pyridine derivatives have shown their potential as inhibitors of cyclin-dependent kinase 2 (CDK2), a key protein involved in cell cycle regulation. nih.gov Molecular docking simulations of these compounds within the ATP-binding pocket of CDK2 have revealed key interactions that contribute to their inhibitory activity. These interactions often involve hydrogen bonding between the heterocyclic core and backbone residues of the kinase hinge region, as well as hydrophobic interactions with surrounding amino acids.
Similarly, derivatives of the isomeric furo[3,2-b]pyridine scaffold have been investigated as potential anticancer agents, with molecular docking studies suggesting their ability to bind to the active sites of kinases such as AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2). researchgate.netcncb.ac.cn These studies highlight the importance of the furo[3,2-c]pyridinone core as a scaffold for presenting substituents in a spatially favorable manner to interact with key residues within an enzyme's active site. The insights gained from these docking studies on related compounds can guide the rational design of novel this compound derivatives with enhanced potency and selectivity for specific protein targets.
Table 1: Predicted Binding Affinities of Furo[2,3-b]pyridine Derivatives with Target Proteins This table is generated for illustrative purposes based on data from related compounds and does not represent a definitive study on this compound.
| Compound Derivative | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |
|---|---|---|---|
| Furo[2,3-b]pyridine-A | CDK2 | -8.5 | LEU83, GLU81, PHE80 |
| Furo[2,3-b]pyridine-B | AKT1 | -9.2 | LYS179, GLU234, ASP292 |
| Furo[2,3-b]pyridine-C | ERα | -7.8 | ARG394, GLU353, LEU387 |
| Furo[2,3-b]pyridine-D | HER2 | -8.9 | LYS753, ASP863, THR862 |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are valuable tools in medicinal chemistry for predicting the activity of new compounds, optimizing lead compounds, and understanding the molecular properties that are important for a specific biological effect.
A typical QSAR study on a series of furo[3,2-c]pyridinone derivatives would involve the calculation of a wide range of molecular descriptors, including:
Electronic descriptors: such as partial charges, dipole moment, and frontier molecular orbital energies (HOMO and LUMO).
Steric descriptors: like molecular volume, surface area, and specific conformational parameters.
Hydrophobic descriptors: such as the logarithm of the partition coefficient (logP).
Topological descriptors: which describe the connectivity of atoms in the molecule.
These descriptors would then be used to build a mathematical model, often using statistical methods like multiple linear regression or machine learning algorithms, that can predict the biological activity of new, untested furo[3,2-c]pyridinone derivatives. The development of a statistically significant 2D-QSAR model has been reported for pyridine (B92270) derivatives, indicating the applicability of this method to the broader class of compounds. nih.gov
Density Functional Theory (DFT) Calculations for Electronic Properties and Stability
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT calculations are instrumental in understanding the electronic properties, reactivity, and stability of molecules like this compound.
DFT calculations can provide valuable information about:
Molecular Geometry: Predicting the most stable three-dimensional structure of the molecule.
Electronic Distribution: Visualizing the electron density and identifying regions that are electron-rich or electron-deficient through the generation of molecular electrostatic potential (MEP) maps.
Frontier Molecular Orbitals: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity.
Reactivity Descriptors: DFT can be used to calculate global reactivity descriptors such as chemical hardness, softness, and electrophilicity index, which provide insights into the molecule's reactivity profile.
Studies on related pyridine derivatives have utilized DFT to compute optimized geometrical parameters and analyze frontier molecular orbitals to understand their optical and electrical properties. nih.gov For the this compound scaffold, DFT calculations would likely reveal a planar furo[3,2-c]pyridine (B1313802) core with the pyridinone ring adopting a specific conformation. The distribution of electron density would be influenced by the electronegative oxygen and nitrogen atoms, creating a distinct electrostatic potential that governs its intermolecular interactions.
Table 2: Calculated Electronic Properties of a Model Furo[3,2-c]pyridinone System (Illustrative) This table presents hypothetical DFT calculation results for a generic furo[3,2-c]pyridinone core to illustrate the type of data obtained from such studies.
| Property | Calculated Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.7 eV |
| Dipole Moment | 3.2 D |
| Chemical Hardness | 2.35 eV |
| Electrophilicity Index | 1.98 eV |
Conformational Analysis and Stereochemical Considerations
Conformational analysis is the study of the three-dimensional shapes that a molecule can adopt and the energetic differences between them. For a molecule like this compound, the conformational flexibility primarily resides in the dihydropyridinone ring. The fusion of this ring to the rigid furan (B31954) ring imposes significant constraints on its possible conformations.
The dihydropyridinone ring in this fused system is analogous to a cyclohexene ring fused to another ring. The presence of the double bond and the lactam functionality will influence the ring's puckering. It is expected that the dihydropyridinone ring would adopt a "sofa" or "half-chair" conformation, which are common for such six-membered rings with one degree of unsaturation. In these conformations, some of the hydrogen atoms on the saturated carbons will be in axial-like positions and others in equatorial-like positions. The relative energies of these conformations can be determined using computational methods like molecular mechanics or quantum chemical calculations.
Stereochemical considerations become particularly important when substituents are introduced onto the saturated carbon atoms of the dihydropyridinone ring. The presence of chiral centers can lead to the existence of enantiomers and diastereomers, each of which may have different biological activities. Understanding the preferred conformations of these substituted derivatives is crucial for designing molecules that can fit optimally into the binding site of a biological target. The principles of conformational analysis of fused ring systems, such as those established for decalins, can be applied to understand the stereochemical outcomes of reactions and the conformational preferences of substituted this compound derivatives. researchgate.netlibretexts.org
Advanced Applications of Furo 3,2 C Pyridinone Derivatives Beyond Biomedicine
Materials Science Applications
The adaptable structure of furo[3,2-c]pyridinone derivatives makes them prime candidates for the development of novel materials with tailored electronic and optical properties.
Organic Semiconductors
Furo[3,2-c]pyridine-based materials have shown promise in the field of organic semiconductors, particularly in the fabrication of phosphorescent organic light-emitting diodes (OLEDs). An iridium complex incorporating a furo[3,2-c]pyridine (B1313802) ligand, specifically [(3,5-diMeOpfupy)2Ir(acac)], has been synthesized and utilized in solution-processed OLEDs. researchgate.net The introduction of two methoxy (B1213986) groups onto the phenyl ring of the ligand enhances solubility, which is advantageous for cost-effective wet-processing methods, and helps to avoid the formation of isomers, simplifying purification. researchgate.net
Solution-processed devices using this furo[3,2-c]pyridine-based iridium complex have demonstrated a maximum current efficiency of 17.2 cd/A. researchgate.net This performance highlights the potential of these materials in creating efficient organic semiconductor devices.
Table 1: Performance of a Furo[3,2-c]pyridine-Based OLED
| Parameter | Value |
|---|---|
| Maximum Current Efficiency | 17.2 cd/A |
| Maximum Power Efficiency | 18.5 lm/W |
| Maximum External Quantum Efficiency | 8.9% |
Fluorescent Dyes and Luminescence Intensifiers
The tunable emission colors of furo[3,2-c]pyridine-based iridium complexes make them highly suitable for use as fluorescent dyes. By modifying the molecular structures of the C-chelated blocks, the emission maxima of these complexes can be adjusted across the visible spectrum, from 477 to 641 nm. bohrium.com These complexes maintain considerable photoluminescence quantum yields (PLQYs), particularly in the green to yellow range. bohrium.com
The versatility of these compounds has been demonstrated in the creation of high-performance OLEDs exhibiting a range of colors from greenish-blue to deep-red. bohrium.com This tunability is a key characteristic for developing advanced fluorescent materials for displays and lighting applications.
Self-Assembly Studies of Multivalent Furo[3,2-c]pyridine Systems
Multivalent furo[3,2-c]pyridine derivatives have been synthesized and their self-assembly into two-dimensional crystals has been investigated. These studies, often conducted at a solution-graphite interface, reveal how molecular structure influences packing arrangements. For instance, mono- and bipyridine derivatives tend to form closely packed structures, while derivatives with bulkier terpyridines crystallize with more porous packing. researchgate.net
The formation of these self-assembled monolayers is influenced by factors such as hydrogen bonding between adjacent molecules. researchgate.net The ability to control the assembly of these molecules on surfaces opens up possibilities for creating functional nanostructures for various applications.
Photophysical Properties of Furo[3,2-c]pyridinone Derivatives
The photophysical properties of furo[3,2-c]pyridinone derivatives are central to their application in materials science. A notable example is the iridium complex [(3,5-diMeOpfupy)2Ir(acac)], which exhibits an orange emission peak at 598 nm. researchgate.net This complex has a photoluminescence quantum yield (PLQY) of 0.32 and an exciton (B1674681) lifetime of 1.29 µs. researchgate.net
A series of phosphorescent iridium complexes based on the furo[3,2-c]pyridine ligand have been developed with tunable emission colors. bohrium.com The photoluminescence quantum yields for these complexes are significant, ranging from 0.55 to 0.78 for emissions between 475 and 560 nm, and 0.10 to 0.34 for emissions between 590 and 640 nm. bohrium.com These properties underscore the potential of furo[3,2-c]pyridinone derivatives in the development of efficient and color-tunable phosphorescent materials.
Table 2: Photophysical Properties of Furo[3,2-c]pyridine-Based Iridium Complexes
| Wavelength Range (nm) | Photoluminescence Quantum Yield (PLQY) |
|---|---|
| 475-560 | 0.55-0.78 |
Future Perspectives and Emerging Research Directions for Furo 3,2 C Pyridinones
Development of Novel and Atom-Economical Synthetic Methodologies
The development of efficient and environmentally friendly synthetic routes to furo[3,2-c]pyridinones is a key area of future research. Modern synthetic chemistry emphasizes "atom economy," a principle that seeks to maximize the incorporation of all materials used in the synthesis into the final product, thereby minimizing waste. jocpr.com Researchers are actively exploring novel, atom-economical strategies to construct the furo[3,2-c]pyridinone core.
One promising approach involves the use of multicomponent reactions, where three or more reactants combine in a single step to form the desired product. These reactions are inherently atom-economical and can rapidly generate molecular complexity from simple starting materials. For instance, a novel and efficient one-pot synthesis of functionalized furo[3,2-c]pyridin-4(5H)-one derivatives has been developed, highlighting the advantages of inexpensive starting materials, step economy, and a metal-free catalytic system. bohrium.com
Another innovative strategy involves a solvent-promoted synthesis of furo[3,2-c]pyridines from 3-alkynyl-4-pyrones and ammonium (B1175870) acetate. researchgate.netresearchgate.net This method proceeds at room temperature without a catalyst, representing a tandem formation of both the furan (B31954) and pyridine (B92270) rings. researchgate.net Such catalyst-free and mild reaction conditions are highly desirable for sustainable chemical synthesis.
Acid-catalyzed tandem reactions also offer an atom- and step-economic route to furo[3,2-c]quinolones from readily accessible starting materials like 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols. rsc.org Furthermore, the Pictet-Spengler reaction has been employed for the synthesis of tetrahydrofuro[3,2-c]pyridines, demonstrating the versatility of established reactions in creating this heterocyclic system. beilstein-journals.org
Future efforts will likely focus on the development of catalytic cycles that are even more efficient and selective. The use of scandium imides, for example, has been shown to provide an atom-economical route to substituted pyridines, and similar principles could be applied to the synthesis of furo[3,2-c]pyridinone derivatives. illinois.edu The goal is to create scalable and sustainable protocols that minimize the use of reagents and organic solvents, aligning with the principles of green chemistry. rsc.org
| Synthetic Strategy | Key Features | Starting Materials | Reference(s) |
| Multicomponent Reaction | Inexpensive materials, step economy, metal-free | 1-substituted 4-hydroxy-6-methylpyridin-2(1H)-ones, nitrostyrenes | bohrium.com |
| Solvent-Promoted Synthesis | Room temperature, catalyst-free, tandem ring formation | 3-alkynyl-4-pyrones, ammonium acetate | researchgate.netresearchgate.net |
| Acid-Catalyzed Tandem Reaction | Atom- and step-economic | 4-hydroxy-1-methylquinolin-2(1H)-one, propargylic alcohols | rsc.org |
| Pictet-Spengler Reaction | Semi-one-pot synthesis | 2-(5-methylfuran-2-yl)ethanamine, aromatic aldehydes | beilstein-journals.org |
Exploration of Undiscovered Biological Activities and Molecular Target Mechanisms
Furo[3,2-c]pyridine (B1313802) derivatives have demonstrated a wide range of biological activities, making them attractive scaffolds for drug discovery. researchgate.net While activities such as anticancer and antiviral effects have been reported, there is significant potential to uncover novel therapeutic applications. mdpi.com
Recent studies have highlighted the potent cytotoxic effects of novel furopyridone derivatives against esophageal cancer cell lines. mdpi.com This underscores the potential of this scaffold in oncology. Beyond cancer, derivatives of the closely related thieno[3,2-c]pyridine (B143518) have shown promise as antipsychotic agents, suggesting that furo[3,2-c]pyridines may also have applications in treating central nervous system disorders. nih.gov The structural similarity of furo[3,2-c]pyridines to other biologically active fused heterocyclic systems, such as pyrrolo[3,4-c]pyridines with antidiabetic and antiviral activities, further suggests a broad therapeutic potential. nih.gov
A crucial aspect of future research will be the elucidation of the molecular mechanisms underlying the observed biological activities. Understanding how these compounds interact with specific biological targets is essential for rational drug design and optimization. For example, some furopyridine derivatives have been identified as inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle and a target in cancer therapy. nih.gov Other related fused systems have shown inhibitory activity against the proteasome, a critical cellular machinery for protein degradation. nih.gov
The exploration of new biological targets will be a major focus. The diverse functionalities that can be introduced into the furo[3,2-c]pyridinone core allow for the creation of large and diverse chemical libraries for high-throughput screening against a wide array of biological targets. This will undoubtedly lead to the discovery of new and unexpected therapeutic applications for this versatile heterocyclic system.
| Biological Activity | Potential Therapeutic Area | Molecular Target Example | Reference(s) |
| Cytotoxic | Cancer | - | mdpi.com |
| Antipsychotic | Central Nervous System Disorders | Serotonin and Dopamine Receptors (by analogy) | nih.gov |
| Kinase Inhibition | Cancer | Cyclin-dependent kinase 2 (CDK2) | nih.gov |
| Proteasome Inhibition | Cancer | Proteasome | nih.gov |
| Antiviral | Infectious Diseases | - | mdpi.com |
Advanced Computational Drug Design and Optimization Strategies
Computational methods are becoming increasingly indispensable in modern drug discovery. In the context of furo[3,2-c]pyridinones, these tools are being leveraged to design novel derivatives with improved potency, selectivity, and pharmacokinetic properties.
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. This method has been used to study the interaction of highly active furo[3,2-c]pyridine derivatives with their putative protein targets. mdpi.com For example, docking studies have shown that the furan ring can engage in π-stacking interactions with amino acid residues, while the carbonyl group of the pyridinone can form hydrogen bonds, providing insights into the key interactions responsible for biological activity. mdpi.com
In silico pharmacophore modeling is another powerful tool that can be used to identify the essential structural features required for biological activity. This approach has been successfully applied to the design of furo[3,2-c]coumarins, a related class of compounds, to predict their binding to specific therapeutic targets. rsc.org
These computational approaches, combined with quantitative structure-activity relationship (QSAR) studies, will enable the rational design of new furo[3,2-c]pyridinone derivatives with optimized properties. By predicting how structural modifications will affect biological activity, researchers can prioritize the synthesis of the most promising compounds, thereby accelerating the drug discovery process. Future research will likely see the integration of more advanced computational techniques, such as artificial intelligence and machine learning, to further enhance the design and optimization of furo[3,2-c]pyridinone-based drug candidates.
Integration with Materials Science for Novel Functional Compounds
The unique chemical and physical properties of furo[3,2-c]pyridines also make them promising candidates for applications in materials science. researchgate.netbohrium.com The fused aromatic system of the furo[3,2-c]pyridinone core can give rise to interesting photophysical and electronic properties.
For instance, certain furo[2,3-c]isoquinoline (B11916879) and 6H-furo[3',2':5,6]pyrido[3,4-b]indole derivatives, which share a similar fused heterocyclic structure, have been shown to exhibit promising blue luminous performance with high fluorescence quantum yields. researchgate.net This suggests that furo[3,2-c]pyridinone derivatives could be developed as novel organic light-emitting diode (OLED) materials or as fluorescent probes for biological imaging.
The ability to functionalize the furo[3,2-c]pyridinone core at various positions provides a means to tune its electronic and photophysical properties. By introducing different substituents, it may be possible to create a range of materials with tailored properties for specific applications. Future research in this area will likely focus on the synthesis and characterization of new furo[3,2-c]pyridinone derivatives with enhanced photophysical properties and their incorporation into functional materials and devices. The intersection of organic synthesis, photochemistry, and materials science will be crucial for unlocking the full potential of this versatile heterocyclic system.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4H,5H,6H,7H-furo[3,2-c]pyridin-4-one, and what experimental parameters influence yield?
- Methodological Answer : The compound can be synthesized via cyclization reactions using polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates. Key steps include ring closure of furan-pyridine precursors under acidic or basic conditions. For example, similar furopyridinones were synthesized with yields ranging from 19% to 67% depending on substituents and catalysts . Optimization requires monitoring reaction temperature (60–100°C), solvent choice (THF or acetonitrile for solubility), and purification via column chromatography .
Q. Which analytical techniques are recommended for characterizing this compound?
- Methodological Answer : Use a combination of / NMR to confirm ring connectivity and substituent positions. Mass spectrometry (HRMS-ESI) provides molecular ion validation, while IR spectroscopy identifies carbonyl (C=O) and furan ring vibrations. X-ray crystallography (e.g., CCDC 1893720) is critical for resolving stereochemistry in complex analogs .
Q. How can researchers determine the physicochemical properties (e.g., logP, hydrogen bonding) of this compound?
- Methodological Answer : Experimental logP values can be derived via shake-flask methods using octanol/water partitioning, while computational tools (e.g., XlogP3) predict hydrophobicity. Hydrogen bond donor/acceptor counts are calculated from molecular structure (e.g., 1 donor and 3 acceptors in related furopyridinones) . Topological polar surface area (TPSA) calculations (e.g., 54.4 Ų) assess membrane permeability .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Follow hazard codes H302 (harmful if swallowed) and H315 (skin irritation). Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation of dust. Store in airtight containers at 2–8°C, away from oxidizing agents. Spills require neutralization with inert adsorbents (e.g., vermiculite) .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound derivatives with bulky substituents?
- Methodological Answer : Introduce microwave-assisted synthesis to reduce reaction time and improve yields (e.g., 23% to 50% in similar heterocycles). Use Pd-catalyzed cross-coupling for functionalization at the 2- or 3-positions. Monitor steric effects with DFT calculations to guide substituent placement .
Q. How should researchers resolve contradictions in spectral data (e.g., NMR vs. computational predictions)?
- Methodological Answer : Discrepancies arise from dynamic proton exchange or solvent effects. Use variable-temperature NMR to identify tautomeric forms. Validate computational models (e.g., Gaussian09) by comparing calculated shifts with experimental data. Cross-check with HSQC/HMBC for ambiguous signals .
Q. What strategies are effective for studying structure-activity relationships (SAR) in furopyridinone analogs?
- Methodological Answer : Synthesize analogs with electron-withdrawing (e.g., CF) or donating (e.g., OMe) groups at the 4-position. Test bioactivity in vitro (e.g., enzyme inhibition) and correlate with calculated descriptors (TPSA, logD). Acute toxicity in rodents (e.g., LD) and analgesic activity via hot-plate assays provide preclinical SAR insights .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer : Perform Fukui function analysis to identify electrophilic sites (e.g., carbonyl carbon). Docking studies (AutoDock Vina) assess binding to biological targets (e.g., kinase domains). Solvent effects are modeled using COSMO-RS to predict reaction pathways in polar solvents .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
